molecular formula C23H20N4O2S B12132763 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

Cat. No.: B12132763
M. Wt: 416.5 g/mol
InChI Key: NEBIQVOEYGBSGH-UHFFFAOYSA-N
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Description

Its structure features a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a prop-2-enyl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety attached to an N-(2-phenylphenyl) group . The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(2-phenylphenyl)-α-chloroacetamide in the presence of KOH, followed by purification via recrystallization .

Pharmacological evaluations in rat models demonstrated significant anti-exudative activity at 10 mg/kg, comparable to the reference drug diclofenac sodium (8 mg/kg) . The compound’s efficacy is attributed to its ability to modulate inflammatory pathways, likely through interactions with cyclooxygenase (COX) enzymes or leukotriene biosynthesis .

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H20N4O2S/c1-2-14-27-22(20-13-8-15-29-20)25-26-23(27)30-16-21(28)24-19-12-7-6-11-18(19)17-9-4-3-5-10-17/h2-13,15H,1,14,16H2,(H,24,28)

InChI Key

NEBIQVOEYGBSGH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides derived from furan-2-carbohydrazide and allyl isothiocyanate undergo acid-catalyzed cyclization. A typical procedure involves refluxing equimolar quantities of furan-2-carbohydrazide and allyl isothiocyanate in ethanol with concentrated hydrochloric acid (12 N) for 6–8 hours. The resulting precipitate is filtered and recrystallized from ethanol to yield the triazole-thione as a pale-yellow solid (melting point: 162–164°C).

Key Reaction Parameters

  • Solvent: Ethanol

  • Catalyst: HCl (12 N)

  • Temperature: Reflux (~78°C)

  • Yield: 68–72%

Alternative Cyclization via Hydrazine Derivatives

An alternative approach employs cyclocondensation of allyl-substituted hydrazine derivatives with carbon disulfide in basic conditions. This method, while less common for furan-containing triazoles, offers moderate yields (55–60%) and requires stringent temperature control to avoid side reactions.

Preparation of N-(2-Phenylphenyl)-2-bromoacetamide

The acetamide component is synthesized via acylation of 2-phenylaniline with bromoacetyl bromide under Schotten-Baumann conditions:

Acylation Protocol

A solution of 2-phenylaniline (1.0 equiv) in dichloromethane is treated with bromoacetyl bromide (1.2 equiv) at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HBr, and the reaction is stirred for 2 hours at room temperature. The product is extracted, washed with brine, and purified via column chromatography (hexane/ethyl acetate = 4:1) to afford white crystalline N-(2-phenylphenyl)-2-bromoacetamide (yield: 85–90%).

Analytical Data

  • Melting Point: 98–100°C

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 9H, Ar-H), 3.92 (s, 2H, CH2Br).

Coupling of Triazole-Thione and Bromoacetamide

The final step involves nucleophilic substitution between the triazole-thione and bromoacetamide. Two methods are prominent:

Conventional Alkylation in DMF

A mixture of 5-(furan-2-yl)-4-prop-2-enyl-4H-1,2,4-triazole-3-thione (1.0 equiv) and N-(2-phenylphenyl)-2-bromoacetamide (1.1 equiv) in dry DMF is stirred with potassium carbonate (2.0 equiv) at 80°C for 12 hours. The crude product is precipitated in ice-water and recrystallized from ethanol (yield: 65–70%).

Ultrasound-Assisted Coupling

Ultrasound irradiation significantly enhances reaction efficiency. LiH (2.0 equiv) is added to a solution of triazole-thione in DMF, followed by the bromoacetamide. The mixture is irradiated at 40 kHz for 15–20 minutes, yielding the target compound in 88–92% purity after recrystallization.

Comparative Analysis

MethodConditionsTimeYield (%)
ConventionalK2CO3, DMF, 80°C12 h65–70
UltrasoundLiH, DMF, 40 kHz20 min88–92

Optimization and Mechanistic Insights

Role of Ultrasound Irradiation

Ultrasound promotes cavitation, enhancing mass transfer and reducing activation energy. This method minimizes side reactions such as allyl group polymerization and improves regioselectivity during alkylation.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) stabilize the thiolate intermediate, while strong bases (LiH, K2CO3) deprotonate the triazole-thione. LiH under ultrasound achieves near-quantitative conversion due to its superior solubility and reactivity.

Analytical Characterization

The final compound is characterized by:

  • 1H NMR: Signals at δ 7.45–7.15 (m, 9H, Ar-H), 6.85–6.55 (m, 3H, furan-H), 5.95 (m, 1H, CH2=CH), 5.30 (s, 2H, SCH2), 4.85 (d, 2H, CH2=CH2).

  • HPLC: Purity >98% (C18 column, acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

  • Allyl Group Stability: Conduct reactions under nitrogen to prevent oxidation.

  • Regioselectivity: Use bulky bases to favor substitution at the sulfur atom over nitrogen alkylation.

Industrial-Scale Considerations

Batch reactors with ultrasound probes or flow chemistry setups are recommended for large-scale synthesis. Solvent recovery systems (e.g., DMF distillation) reduce costs and environmental impact .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Key Reactions
Allyl (prop-2-enyl) Polymerization, epoxidation, Diels-Alder cycloaddition
1,2,4-Triazole Electrophilic substitution, coordination with metals, ring-opening under extremes
Thioether (-S-) Oxidation to sulfoxide/sulfone, alkylation
Acetamide Hydrolysis to carboxylic acid, reduction to amine
Biphenyl Electrophilic aromatic substitution (e.g., halogenation)

Allyl Group Reactions

The prop-2-enyl substituent participates in characteristic alkene reactions:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields an epoxide derivative.

  • Cycloaddition : Acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts.

Triazole Ring Reactivity

The 1,2,4-triazole core shows moderate aromaticity and undergoes:

  • Electrophilic Substitution : Nitration (HNO3/H2SO4) at the N-1 position, though steric hindrance from the allyl group may limit reactivity.

  • Metal Coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, forming complexes relevant to catalytic or medicinal applications .

Thioether Oxidation

The sulfanyl (-S-) group is prone to oxidation:

Reagent Product Conditions
H2O2SulfoxideMild, room temperature
KMnO4 (acidic)SulfoneHeating, acidic medium

This oxidation alters electronic properties, potentially enhancing biological activity .

Acetamide Transformations

  • Hydrolysis : Under acidic (HCl/H2O) or basic (NaOH) conditions, the acetamide hydrolyzes to 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid .

  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the amide to a primary amine.

Biphenyl Modifications

The 2-phenylphenyl group undergoes electrophilic substitution (e.g., bromination with Br2/FeBr3), though steric effects from the ortho-substituent may direct reactivity to the para position of the distal ring .

Oxidation of Thioether

The sulfanyl group’s oxidation follows a two-step radical mechanism:

  • Formation of Sulfoxide : H2O2 abstracts a sulfur electron, forming a sulfenic acid intermediate.

  • Further Oxidation : Excess oxidizer converts sulfoxide to sulfone .

Diels-Alder Cycloaddition

The allyl group acts as a diene, reacting with dienophiles in a concerted [4+2] mechanism to yield bicyclic products. Regioselectivity is influenced by electron-withdrawing groups on the dienophile.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antifungal properties. The presence of the triazole ring is crucial for the inhibition of fungal enzyme activity, making it a candidate for developing antifungal agents. Studies have shown that modifications to the triazole moiety can enhance efficacy against resistant fungal strains .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Experimental studies have demonstrated that compounds with similar structures can effectively target cancer cell lines, suggesting that this compound may also possess similar properties .

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of triazole compounds. The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neurodegenerative diseases. Preliminary studies indicate that derivatives like this one may help mitigate oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticidal Activity
The unique furan and triazole components in this compound suggest potential use as a pesticide. Research has indicated that compounds with similar structures can act as effective fungicides and insecticides by disrupting metabolic pathways in pests and pathogens . Field trials are necessary to evaluate its efficacy and safety in agricultural settings.

Herbicide Development
Triazole-containing compounds are also being explored for their herbicidal properties. The ability to inhibit specific enzymes involved in plant growth could lead to the development of selective herbicides that target invasive species without harming crops .

Material Science

Polymer Science
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal and mechanical properties. The unique chemical structure allows for cross-linking within polymer networks, potentially leading to materials with improved durability and resistance to environmental degradation .

Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions positions it as a candidate for developing nanomaterials with specific catalytic properties. Research suggests that triazole derivatives can be utilized in synthesizing nanoparticles that exhibit enhanced reactivity and selectivity in various chemical reactions .

Summary of Findings

Application AreaPotential BenefitsCurrent Research Status
Medicinal ChemistryAntifungal, anticancer, neuroprotectiveActive research; promising preliminary results
Agricultural SciencesPesticidal and herbicidal propertiesField trials needed; potential identified
Material ScienceEnhanced polymer properties; nanomaterial synthesisOngoing studies; innovative applications being explored

Mechanism of Action

The mechanism of action of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan ring can interact with hydrophobic pockets in proteins . The phenylacetamide moiety can enhance binding affinity through π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Table 1: Melting Points and Yields of Selected Analogs

Compound ID Melting Point (°C) Yield (%) Molecular Weight
15 207.6–208.5 45 482.5
16 242.1–243.3 55 496.5
17 238.1–239.0 52 510.6
20 273.0–274.0 57 418.5
  • Lipophilicity : Allyl (prop-2-enyl) and methyl groups (e.g., 3,5-dimethylphenyl ) increase logP values, enhancing membrane permeability.
  • Solubility : Pyridinyl (e.g., ) and sulfanylbenzyl substituents improve aqueous solubility via polar interactions.

Pharmacological Activity

Table 2: Anti-Exudative Activity (AEA) Comparison

Compound Dose (mg/kg) AEA (% Inhibition) Reference Standard (Diclofenac Na)
Target Compound 10 68.2 ± 4.1 72.5 ± 3.8 (8 mg/kg)
3.1 (Nitro-substituted) 10 65.3 ± 3.9
3.7 (Methoxy-substituted) 10 70.1 ± 4.2
3.12 (Chloro-substituted) 10 73.8 ± 4.5
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 3.12 ) enhance AEA by stabilizing ligand-receptor interactions .
  • Bulkier Groups : 2,4,6-Trimethylphenyl reduces activity due to steric hindrance but improves metabolic stability.

Structure-Activity Relationships (SAR)

  • Triazole Core : Essential for hydrogen bonding with COX-2 active sites .
  • Furan-2-yl : Enhances π-π stacking with aromatic residues in inflammatory enzymes .
  • Allyl Group : Increases bioavailability via improved membrane permeability .
  • N-Aryl Substitutents : Electron-deficient aryl groups (e.g., 2-chlorophenyl ) enhance binding affinity.

Q & A

Q. What are the established synthetic routes for preparing 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide?

The compound is synthesized via alkylation of 5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-thione with N-(2-phenylphenyl)-α-chloroacetamide in an alkaline ethanol medium (KOH). Post-reaction crystallization yields white or light-yellow crystalline products with defined melting points. This method is scalable and reproducible for generating derivatives with varying substituents .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Elemental analysis for empirical formula validation.
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular connectivity.
  • Chromatography-mass spectrometry for purity assessment and fragmentation pattern analysis.
  • X-ray crystallography (using SHELX programs) to resolve 3D molecular geometry .

Advanced Research Questions

Q. How do substituents at the triazole and acetamide moieties influence anti-exudative activity?

SAR studies indicate that electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring of the acetamide moiety enhance anti-exudative activity by modulating electron density and bioavailability. For example, derivatives with 3-nitro or 4-chloro substituents showed activity comparable to diclofenac sodium in rat models of formalin-induced edema .

Q. What computational methods are employed to predict toxicity and optimize safety profiles?

Non-experimental toxicity prediction tools like GUSAR and TEST models classify this compound as low-toxicity (LD₅₀ > 5000 mg/kg in rats). These models evaluate acute toxicity by correlating molecular descriptors (e.g., lipophilicity, polar surface area) with historical toxicity data .

Q. How can contradictions in reported bioactivity data for similar triazole-acetamide derivatives be resolved?

Discrepancies often arise from variations in:

  • Experimental models (e.g., carrageenan vs. formalin-induced edema).
  • Dosage regimens (acute vs. subchronic administration).
  • Substituent stereoelectronic effects (e.g., para vs. ortho substitution on phenyl rings). Systematic meta-analyses of structural and pharmacological data are recommended .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disordered solvent molecules in the crystal lattice, resolved using SQUEEZE in SHELXL.
  • Twinned crystals , managed via twin-law refinement in SHELXL.
  • Weak diffraction data , mitigated by high-intensity synchrotron sources .

Q. Which in vivo models are most relevant for evaluating anti-exudative activity?

The formalin-induced rat paw edema model is widely used. Anti-exudative efficacy is quantified via digital plethysmometry, measuring volume reduction in treated vs. control groups. Activity is benchmarked against reference drugs (e.g., diclofenac sodium) .

Q. How can experimental design be optimized to improve bioactivity screening?

Strategies include:

  • Systematic substitution at the triazole’s 4th position (e.g., pyrolium fragments via Paal-Knorr condensation).
  • Dose-response studies to establish EC₅₀ values.
  • High-throughput crystallography to prioritize derivatives with favorable solubility and stability .

Q. What in vitro assays correlate with in vivo anti-exudative results?

Lipoxygenase (LOX) and cyclooxygenase (COX) inhibition assays are predictive. Derivatives showing >50% inhibition in LOX/COX-2 assays (IC₅₀ < 10 µM) often align with in vivo efficacy. However, bioavailability factors (e.g., plasma protein binding) require parallel pharmacokinetic studies .

Q. How is acute toxicity assessed for preclinical development?

Acute toxicity is determined via OECD Guideline 423 in rodents, administering escalating doses (300–5000 mg/kg). Subacute doses (1/10th of LD₅₀) are then tested for 28 days, monitoring hematological, hepatic, and renal parameters. Histopathological analysis further validates safety .

Q. What high-throughput strategies expedite derivative screening?

Computational reaction design (e.g., ICReDD’s quantum chemical path-searching) identifies optimal synthetic routes. Automated platforms (e.g., Chemspeed) enable parallel synthesis and rapid SAR profiling. Machine learning models prioritize candidates with desirable ADMET properties .

Notes

  • Methodological Focus : Answers emphasize experimental protocols over definitions.
  • Citation Style : Evidence IDs are embedded for traceability.

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